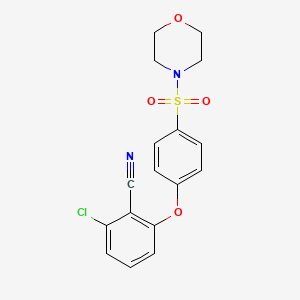
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is an organic compound with the molecular formula C17H16ClN2O4S It is a derivative of benzonitrile, featuring a chloro group, a morpholinylsulfonyl group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form 2-chloro-6-(4-hydroxyphenoxy)benzonitrile.
Introduction of the morpholinyl group: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholinylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(4-methylsulfonylphenoxy)benzonitrile: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-aminophenoxy)benzonitrile: Similar structure but with an amino group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a morpholinylsulfonyl group.
Uniqueness
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is unique due to the presence of the morpholinylsulfonyl group, which can enhance its solubility and ability to interact with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propriétés
Numéro CAS |
662146-35-2 |
|---|---|
Formule moléculaire |
C17H15ClN2O4S |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile |
InChI |
InChI=1S/C17H15ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-11H2 |
Clé InChI |
AFYQTEGTIKVTQA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
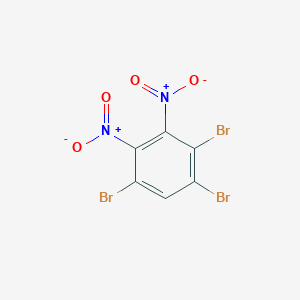
![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
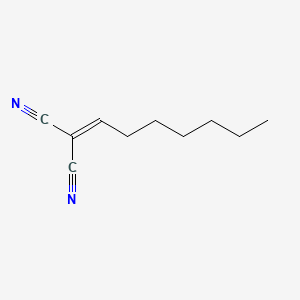
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
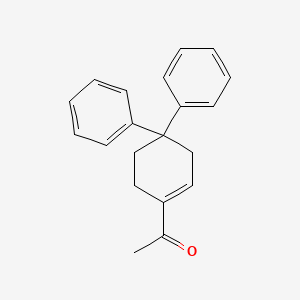

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
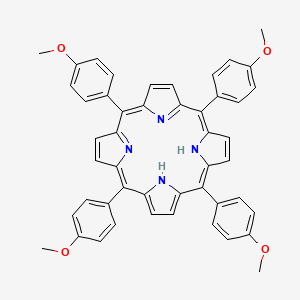
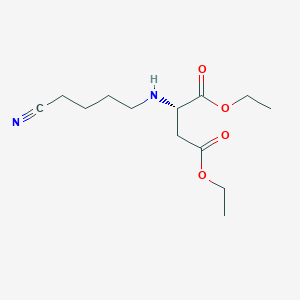
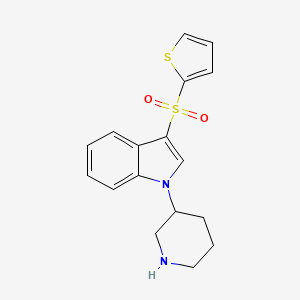
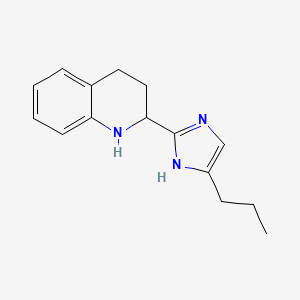
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
